1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for D-amino acid oxidase.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its enzyme inhibitory properties.
1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure with slight variations in the substituent groups.
Uniqueness: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxolan-2-yl group can impart distinct steric and electronic properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXYSANGDKRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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